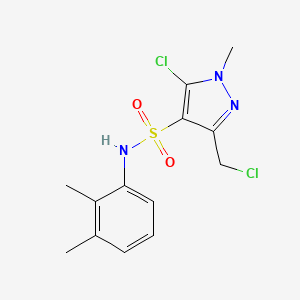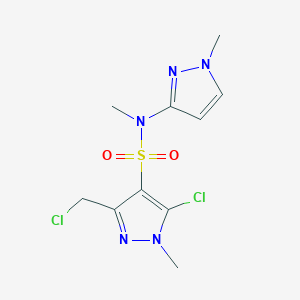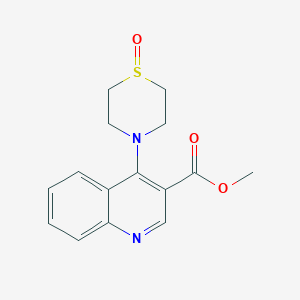![molecular formula C7H8ClIN2O B7406159 2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol](/img/structure/B7406159.png)
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, along with an aminoethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol typically involves the halogenation of pyridine derivatives followed by the introduction of the aminoethanol group. One common method involves the reaction of 2-chloro-4-iodopyridine with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove halogen atoms or to modify the pyridine ring.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide or organolithium compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Applications De Recherche Scientifique
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol involves its interaction with specific molecular targets. The presence of both chlorine and iodine atoms allows for multiple pathways of chemical interactions. The aminoethanol group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s halogen atoms can participate in halogen bonding, further affecting its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-iodopyridin-3-yl)methanol
- 2-Chloro-3-iodopyridin-4-amine
- 2-Chloro-6-methylpyridin-4-yl)methanol
Uniqueness
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol is unique due to the combination of its halogenated pyridine ring and the aminoethanol group. This combination provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other similar compounds. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
2-[(2-chloro-4-iodopyridin-3-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClIN2O/c8-7-6(10-3-4-12)5(9)1-2-11-7/h1-2,10,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBSYMRIBUJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3,4,5-trimethoxy-N-[(6-oxo-1H-pyridin-3-yl)methyl]benzamide](/img/structure/B7406090.png)
![2-amino-3,4,5-trimethoxy-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7406095.png)

![methyl (2R)-2-[[(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]propanoate](/img/structure/B7406118.png)
![Ethyl 3-[(4-carbamoylphenyl)methylamino]-6-cyclopropylpyridazine-4-carboxylate](/img/structure/B7406121.png)


![3-(2-bromothiophen-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B7406144.png)

![1-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B7406168.png)
![1-[2-(3-Chlorophenyl)-2-methoxyethyl]-3-[[1-(methylamino)cyclobutyl]methyl]urea](/img/structure/B7406177.png)

